molecular formula C15H20O3 B1302618 5-(4-n-Butylphenyl)-5-oxovaleric acid CAS No. 97678-95-0

5-(4-n-Butylphenyl)-5-oxovaleric acid

Cat. No.: B1302618
CAS No.: 97678-95-0
M. Wt: 248.32 g/mol
InChI Key: QUBYDYBBXCCCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-n-Butylphenyl)-5-oxovaleric acid is an organic compound that belongs to the class of aromatic ketones It features a butyl-substituted phenyl ring attached to a pentanoic acid chain with a ketone functional group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-n-Butylphenyl)-5-oxovaleric acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-butylbenzene with glutaric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-n-Butylphenyl)-5-oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: this compound is converted to 5-(4-Butylphenyl)-5-oxopentanedioic acid.

    Reduction: The ketone is reduced to 5-(4-Butylphenyl)-5-hydroxypentanoic acid.

    Substitution: Various substituted derivatives of the aromatic ring, such as 4-nitro, 4-sulfo, and 4-halo derivatives.

Scientific Research Applications

5-(4-n-Butylphenyl)-5-oxovaleric acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and carboxylic acids.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(4-n-Butylphenyl)-5-oxovaleric acid depends on its functional groups. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can undergo esterification and amidation reactions. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    4-Butylbenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.

    4-Butylbenzoic acid: Similar structure but with a carboxylic acid group directly attached to the aromatic ring.

    5-Phenyl-5-oxopentanoic acid: Similar structure but without the butyl substitution on the aromatic ring.

Uniqueness

5-(4-n-Butylphenyl)-5-oxovaleric acid is unique due to the presence of both a butyl-substituted aromatic ring and a ketone functional group on the pentanoic acid chain

Properties

IUPAC Name

5-(4-butylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-2-3-5-12-8-10-13(11-9-12)14(16)6-4-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBYDYBBXCCCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373830
Record name 5-(4-butylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97678-95-0
Record name 5-(4-butylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.